Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
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Overview
Description
Juvenile hormone III is a sesquiterpenoid hormone predominantly found in insects. It plays a crucial role in regulating various physiological processes, including growth, development, metamorphosis, and reproduction. This hormone is synthesized in the corpora allata, a pair of endocrine glands located near the insect brain. Juvenile hormone III is essential for maintaining the larval state and preventing premature metamorphosis, ensuring proper development and maturation of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through several methods. One common approach involves the preparation of methyl (2E,6E)-farnesoate from trans-geranylacetone. This compound is then regioselectively epoxidized to produce juvenile hormone III . Another method involves the derivatization of analytes with fluorescent tags, followed by analysis using high-performance liquid chromatography coupled with a fluorescent detector .
Industrial Production Methods: Industrial production of juvenile hormone III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Juvenile hormone III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the hormone’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize juvenile hormone III.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the hormone.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions
Major Products Formed:
Scientific Research Applications
Juvenile hormone III has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying sesquiterpenoid biosynthesis and metabolism.
- Employed in the development of analytical techniques for detecting and quantifying hormones in biological samples .
Biology:
- Plays a vital role in insect physiology, including growth, metamorphosis, and reproduction.
- Used in studies on insect development and the regulation of gene expression .
Medicine:
- Potential applications in developing insect growth regulators and insecticides.
- Studied for its role in regulating immune responses and other physiological processes in insects .
Industry:
- Used in pest control as an alternative to traditional insecticides.
- Employed in the production of synthetic juvenile hormone analogs for various applications .
Mechanism of Action
Juvenile hormone III exerts its effects by binding to specific receptors, such as Methoprene-tolerant (Met) and its partner Taiman. This hormone-receptor complex then interacts with target genes, regulating their expression and influencing various physiological processes. The hormone plays a crucial role in maintaining the juvenile state, preventing premature metamorphosis, and promoting reproductive development in adult insects .
Comparison with Similar Compounds
Juvenile hormone III is one of several juvenile hormones found in insects. Other similar compounds include:
- Juvenile Hormone 0 (JH0)
- Juvenile Hormone I (JH I)
- Juvenile Hormone II (JH II)
- 4-Methyl Juvenile Hormone I (4-Methyl JH I)
- Juvenile Hormone III Bisepoxide (JHB3)
- Juvenile Hormone III Skipped Bisepoxide (JHSB3)
Uniqueness: Juvenile hormone III is unique in its widespread presence and predominant role in most insect species. It is the primary hormone responsible for regulating key developmental and reproductive processes, making it a critical target for research and applications in pest control .
Properties
IUPAC Name |
methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860288 |
Source
|
Record name | Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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